2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to a pyrimidine ring . It also contains a fluorobenzyl group and a triazole ring, which are common motifs in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline, fluorobenzyl, and triazole moieties. The presence of these functional groups could confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinazoline, fluorobenzyl, and triazole groups. For instance, the fluorine atom in the fluorobenzyl group is a good leaving group, which could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could increase the lipophilicity of the molecule, which could influence its absorption and distribution in the body .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Antitumor Applications : Novel triazole derivatives bearing quinoline rings have been synthesized and evaluated for their antimicrobial activity. These compounds, including ones with structural features similar to the query molecule, showed promising antimicrobial properties against various bacteria and fungi. Additionally, some of these derivatives exhibited antitumor activities, highlighting the potential of such compounds in developing new therapeutic agents (L. Yurttaş et al., 2020).
Anticonvulsant Agents : Research into benzothiazole derivatives as potential anticonvulsant agents has identified compounds with significant efficacy in electroshock and chemically induced seizure models. This underscores the utility of heterocyclic compounds, similar to the query molecule, in exploring new treatments for epilepsy (Dachuan Liu et al., 2016).
Molecular Docking and Drug Design
Anticancer Activity and Molecular Docking : The synthesis and evaluation of quinazolinone analogs for their antitumor activity have been complemented by molecular docking studies. These efforts aim to understand the interaction between these compounds and biological targets, facilitating the design of more effective anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
VEGFR-2 Inhibition for Antiproliferative Activity : A series of compounds, including piperazinyl quinolinones, were synthesized and evaluated for their anticancer activity through VEGFR-2 tyrosine kinase inhibition. These studies highlight the role of structural modifications in enhancing the antiproliferative properties of such molecules (Abdelfattah Hassan et al., 2021).
Structural and Vibrational Studies
- DFT and Experimental Investigations : Detailed theoretical and experimental studies on the vibrational spectroscopy of quinazolinone derivatives, complemented by molecular docking, provide insights into their structural characteristics and potential interactions with biological targets. Such research underpins the development of novel therapeutics with optimized efficacy and safety profiles (A. El-Azab et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c20-13-7-5-12(6-8-13)9-26-17(28)14-3-1-2-4-15(14)23-19(26)29-10-16(27)24-18-21-11-22-25-18/h1-8,11H,9-10H2,(H2,21,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHGHMWPXXPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=NN3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.